molecular formula C19H18Cl2N2O3 B5181523 3-[(2,4-dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

3-[(2,4-dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

Cat. No.: B5181523
M. Wt: 393.3 g/mol
InChI Key: HYRXACQMPVKSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,4-dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). It has gained attention in scientific research due to its potential therapeutic applications in treating growth hormone deficiency, muscle wasting, and age-related conditions.

Mechanism of Action

3-[(2,4-dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione acts as a selective agonist of the ghrelin receptor, a G protein-coupled receptor that is primarily expressed in the hypothalamus and pituitary gland. Activation of the ghrelin receptor stimulates the release of GH and IGF-1, which have anabolic effects on muscle and bone tissue. This compound has also been shown to increase appetite and food intake, which could contribute to its effects on body composition.
Biochemical and Physiological Effects:
In addition to its effects on GH and IGF-1 levels, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase insulin sensitivity and decrease insulin resistance, which could have implications for the treatment of diabetes and metabolic disorders. It has also been shown to improve sleep quality and cognitive function in elderly individuals.

Advantages and Limitations for Lab Experiments

3-[(2,4-dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has several advantages and limitations for use in lab experiments. One advantage is its ability to stimulate GH and IGF-1 levels in a dose-dependent manner, which allows for precise control over the experimental conditions. However, its effects on appetite and food intake could complicate the interpretation of results, particularly in studies of body composition and metabolism.

Future Directions

There are several potential future directions for research on 3-[(2,4-dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. One area of interest is its potential use in treating age-related conditions such as sarcopenia and osteoporosis. Another area of interest is its potential use in combination with other therapies, such as exercise or pharmacological agents, to enhance its effects on muscle and bone tissue. Additionally, further research is needed to fully understand the long-term safety and efficacy of this compound in humans.

Synthesis Methods

3-[(2,4-dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzylamine with 4-ethoxybenzoyl chloride to form the intermediate 3-(2,4-dichlorobenzyl)-4-ethoxybenzoyl chloride. This intermediate is then reacted with 2,5-dioxopyrrolidine to form the final product, this compound.

Scientific Research Applications

3-[(2,4-dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to increase GH and IGF-1 levels in healthy adults and elderly individuals, which could have beneficial effects on muscle mass, bone density, and cognitive function. It has also been investigated for its potential use in treating growth hormone deficiency, muscle wasting, and osteoporosis.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O3/c1-2-26-15-7-5-14(6-8-15)23-18(24)10-17(19(23)25)22-11-12-3-4-13(20)9-16(12)21/h3-9,17,22H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRXACQMPVKSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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